molecular formula C15H10O5 B1197300 Digitopurpone CAS No. 34425-57-5

Digitopurpone

Cat. No. B1197300
CAS RN: 34425-57-5
M. Wt: 270.24 g/mol
InChI Key: PCXFOXVKFKRJSN-UHFFFAOYSA-N
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Description

Digitopurpone is a natural product found in Digitalis purpurea with data available.

Scientific Research Applications

Anthraquinones in Digitalis Species

Digitopurpone is an anthraquinone found in the roots of Digitalis trojana and leaves of Digitalis purpurea. In Digitalis species, twenty anthraquinones have been identified, including digitopurpone-1-methyl ether, ω-hydroxypacybasin, and ω-hydroxyziganein. These compounds contribute to the diverse chemical properties of Digitalis, providing insights into their biogenesis and potential applications in scientific research (Imre, Sar, & Thomson, 1976).

Digitopurpone Synthesis

Synthesis of digitopurpone and related compounds like 2-methylquinizarin and erythroglaucin provides opportunities for exploring their chemical properties and potential applications. The development of general and regiospecific methods for the preparation of quinizarins, including digitopurpone, is crucial for scientific research, enabling the study of their natural occurrence and properties (Simoneau & Brassard, 1988).

properties

CAS RN

34425-57-5

Product Name

Digitopurpone

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

1,4,8-trihydroxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-6-5-9(17)11-12(13(6)18)15(20)10-7(14(11)19)3-2-4-8(10)16/h2-5,16-18H,1H3

InChI Key

PCXFOXVKFKRJSN-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=CC=C3O)O

Other CAS RN

34425-57-5

synonyms

digitopurpone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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